3-Cyclohexylpropanoic acid
Overview
Description
Cyclohexanepropanoic acid, also known as 3-cyclohexylpropanoic acid, is an organic compound with the molecular formula C₉H₁₆O₂. It is a carbocyclic fatty acid containing a cyclohexane ring attached to a propanoic acid group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical processes .
Mechanism of Action
Target of Action
The primary target of 3-Cyclohexylpropanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.
Result of Action
This compound has been found to facilitate the oral delivery of cromolyn, a medication used to treat asthma and allergic reactions, by enhancing its permeation across/through the membrane in rats . This suggests that the compound may have potential applications in drug delivery.
Biochemical Analysis
Biochemical Properties
It has been found to facilitate the oral delivery of cromolyn, a drug used to treat asthma, by permeating across or through the membrane in rats . This suggests that 3-Cyclohexylpropanoic acid may interact with certain enzymes, proteins, and other biomolecules to facilitate drug delivery.
Cellular Effects
Given its role in facilitating drug delivery , it may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to facilitate drug delivery suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanepropanoic acid can be synthesized through the hydrogenation of cinnamic acid. The reaction involves the reduction of the double bond in cinnamic acid using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods: In industrial settings, cyclohexanepropanoic acid is produced through the catalytic hydrogenation of cinnamic acid. The process involves the use of a continuous flow reactor where cinnamic acid is hydrogenated in the presence of a palladium catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Types of Reactions:
Oxidation: Cyclohexanepropanoic acid can undergo oxidation reactions to form cyclohexanepropanoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to cyclohexanepropanol using reducing agents such as lithium aluminum hydride.
Substitution: Cyclohexanepropanoic acid can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alcohols and acid catalysts (e.g., sulfuric acid) at reflux temperatures.
Major Products Formed:
Oxidation: Cyclohexanepropanoic acid derivatives.
Reduction: Cyclohexanepropanol.
Substitution: Esters of cyclohexanepropanoic acid.
Scientific Research Applications
Cyclohexanepropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Cyclohexanepropanoic acid derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Cyclohexanepropanoic acid can be compared with other similar compounds, such as:
Cyclohexaneacetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
Cyclohexanebutyric acid: Similar structure but with a butyric acid group instead of a propanoic acid group.
Cyclohexylacetic acid: Similar structure but with a cyclohexyl group attached to an acetic acid group.
Uniqueness: Cyclohexanepropanoic acid is unique due to its specific combination of a cyclohexane ring and a propanoic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, including organic synthesis and the production of bioactive compounds .
Properties
IUPAC Name |
3-cyclohexylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZLEGIHUQOJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061028 | |
Record name | Cyclohexanepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-97-3 | |
Record name | Cyclohexanepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanepropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanepropanoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02242 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclohexanepropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanepropanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclohexylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOHEXANEPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U36W9HNV6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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